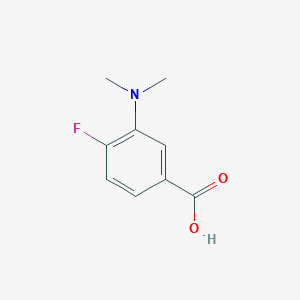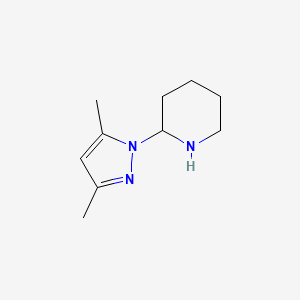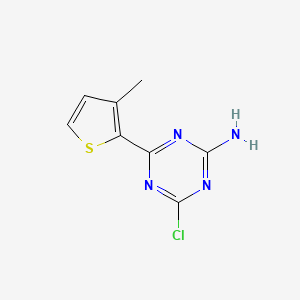
4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains a thiophene ring substituted with a chlorine atom and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine typically involves the reaction of 3-methylthiophene with chlorinated triazine derivatives under controlled conditions. The reaction often requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-methyl-2-(3-methylthiophen-2-yl)pyrimidine
- 4-Chloro-6-(thiophen-2-yl)-1,3,5-triazine
- 6-(3-methylthiophen-2-yl)-1,3,5-triazine-2,4-diamine
Uniqueness
4-Chloro-6-(3-methylthiophen-2-YL)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the thiophene ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H7ClN4S |
|---|---|
Peso molecular |
226.69 g/mol |
Nombre IUPAC |
4-chloro-6-(3-methylthiophen-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c1-4-2-3-14-5(4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13) |
Clave InChI |
FZGBXUYAOXDEAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C2=NC(=NC(=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)
![6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175642.png)
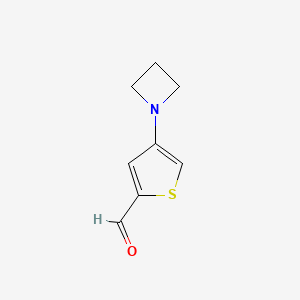
![(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13175646.png)
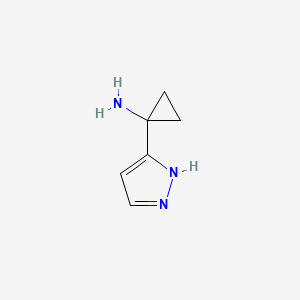
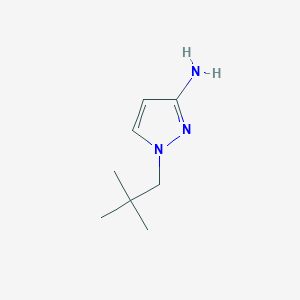


![2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13175653.png)


